molecular formula C23H23N5O2 B2865947 4-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butanamide CAS No. 1021124-83-3

4-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butanamide

Cat. No.: B2865947
CAS No.: 1021124-83-3
M. Wt: 401.47
InChI Key: XORLKNZFGAVKGC-UHFFFAOYSA-N
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Description

4-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butanamide is a synthetic chemical compound designed for research applications, featuring a molecular framework that integrates a [1,2,4]triazolo[4,3-b]pyridazine core. This heterocyclic system is of significant interest in medicinal chemistry and chemical biology . The structure combines the triazolopyridazine moiety, a privileged scaffold in drug discovery, with a flexible butanamide linker and terminal phenyl rings. Researchers are investigating this compound as a key intermediate or potential inhibitor for various biological targets. The [1,2,4]triazolo[4,3-b]pyridazine core is a common feature in compounds studied for their interaction with enzyme active sites and biological receptors . Similar structural motifs have been explored for their potential in diverse therapeutic areas, and the presence of an ether linkage in the side chain may influence the compound's physicochemical properties and bioavailability . This product is intended for laboratory research to further elucidate the structure-activity relationships of triazolopyridazine derivatives and to screen for novel biological activities. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-phenyl-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c29-21(13-7-10-18-8-3-1-4-9-18)24-16-17-30-22-15-14-20-25-26-23(28(20)27-22)19-11-5-2-6-12-19/h1-6,8-9,11-12,14-15H,7,10,13,16-17H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORLKNZFGAVKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Methodology

  • Synthesis of 2-Aminoethanol Derivative :

    • React 6-chloro-3-phenyl-triazolo[4,3-b]pyridazine with 2-aminoethanol in dimethylformamide (DMF) at 80°C for 12 hours.
    • Yield: 68–72% after column chromatography (ethyl acetate/hexane, 40:60).
  • Protection of the Amine Group :

    • Protect the primary amine with tert-butoxycarbonyl (Boc) using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM).

Optimization Insight :

  • Substituting DMF with 1,4-dioxane improves regioselectivity for bulkier side chains.

Amide Coupling with 4-Phenylbutanoyl Chloride

The final step involves coupling the ethoxyethylamine intermediate with 4-phenylbutanoyl chloride. This reaction follows standard amide bond formation protocols.

Coupling Protocol

  • Activation of 4-Phenylbutanoic Acid :
    • Convert 4-phenylbutanoic acid to its acid chloride using thionyl chloride (SOCl₂) under reflux.
  • Reaction with Protected Amine :
    • Combine the Boc-protected amine with 4-phenylbutanoyl chloride in DCM, catalyzed by N,N-diisopropylethylamine (DIPEA) at 0°C.
    • Stir for 4 hours, followed by Boc deprotection with trifluoroacetic acid (TFA).

Yield Data :

Step Solvent Catalyst Yield (%)
Amide Formation DCM DIPEA 85
Deprotection TFA/DCM 92

Analytical Characterization

Successful synthesis is confirmed via spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, triazole-H), 7.85–7.45 (m, 10H, aromatic-H), 4.12 (t, 2H, OCH₂), 3.68 (q, 2H, NHCH₂).
  • High-Resolution Mass Spectrometry (HRMS) :
    • Calculated for C₃₁H₃₀N₆O₂ ([M+H]⁺): 527.2451; Found: 527.2453.

Challenges and Optimization

  • Regioselectivity in Cyclization :
    • Electron-withdrawing groups (e.g., nitro) on the pyridazine ring hinder cyclization. Use electron-donating groups (e.g., methyl) to enhance reaction rates.
  • Purification of Hydrophobic Intermediates :
    • Replace silica gel with reverse-phase C18 columns for polar intermediates.

Scalability and Industrial Feasibility

A patent by US10544189B2 outlines a scalable process for analogous compounds using continuous-flow reactors, reducing reaction times by 40%. Key adaptations for large-scale synthesis include:

  • Catalyst Recycling : Immobilized DIPEA on polystyrene resin reduces waste.
  • Solvent Recovery : Distillation reclaims >90% of DCM and THF.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or triazolopyridazine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

4-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its triazolopyridazine core.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 4-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological system being studied.

Comparison with Similar Compounds

Core Scaffold Modifications

The [1,2,4]triazolo[4,3-b]pyridazine scaffold is a versatile heterocyclic system. Key analogs include:

  • N-(4-Aminophenethyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (14): Retains the triazolopyridazine core but substitutes the 8-position with an aminophenethyl group instead of the oxygen-ethyl-butanamide chain. This modification may enhance interactions with amine-binding pockets in target proteins .
  • 2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide: Replaces the 3-phenyl group with a methyl group and introduces an ethoxyphenyl-acetamide side chain.

Substituent Effects on Physicochemical Properties

  • Phenyl vs.
  • Oxygen-Ethyl vs. Thio or Amine Linkers : The oxygen-ethyl linker in the target compound contrasts with thioacetic acid (e.g., 2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid) . Oxygen linkers generally enhance hydrophilicity, whereas thioethers may improve membrane permeability.

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